Cefditoren sodium salt
Overview
Description
Cefditoren sodium salt is a broad-spectrum third-generation cephalosporin antibiotic. It is commonly used to treat infections caused by Gram-positive and Gram-negative bacteria, particularly those resistant to other antibiotics . This compound is effective against a variety of bacterial infections, including community-acquired pneumonia, chronic bronchitis, pharyngitis, tonsillitis, and uncomplicated skin and skin-structure infections .
Mechanism of Action
Target of Action
Cefditoren sodium salt, also known as Cefditoren, is a broad-spectrum third-generation cephalosporin antibiotic . Its primary targets are the penicillin-binding proteins (PBPs) . PBPs are crucial for bacterial cell wall synthesis .
Mode of Action
The bactericidal activity of Cefditoren results from the inhibition of cell wall synthesis via its affinity for PBPs . It binds to these proteins, inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis . Cefditoren is stable in the presence of a variety of β-lactamases, including penicillinases and some cephalosporinases .
Biochemical Pathways
Cefditoren disrupts the synthesis of the peptidoglycan layer of bacterial cell walls, which leads to osmotic instability and ultimately the death of the bacteria . The spectrum of Cefditoren includes both Gram-positive and Gram-negative bacterial species . It has strong antimicrobial activity because of its high affinity for PBPs .
Pharmacokinetics
Cefditoren pivoxil, the prodrug of Cefditoren, is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active Cefditoren . It exhibits high antimicrobial activity against Streptococcus pneumoniae . The pharmacokinetics/pharmacodynamics (PK/PD) characteristics of Cefditoren pivoxil have been studied in S. pneumoniae lung-infected mice .
Result of Action
The molecular effect of Cefditoren is the disruption of bacterial cell wall synthesis, leading to the death of the bacteria . On a cellular level, it results in the effective treatment of infections caused by susceptible strains of microorganisms .
Action Environment
The action of Cefditoren can be influenced by environmental factors such as the presence of β-lactamases, which can degrade the antibiotic . Cefditoren is stable in the presence of a variety of β-lactamases . Its efficacy against acute pneumonia caused by S. pneumoniae has been demonstrated in vivo .
Biochemical Analysis
Biochemical Properties
Cefditoren sodium salt exhibits its biochemical properties by interacting with various enzymes and proteins. It has a high affinity for penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis . The interaction between this compound and PBPs inhibits the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thus inhibiting cell wall biosynthesis .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting bacterial cell wall synthesis, which leads to cell death . This antibiotic is effective against a variety of bacterial species, making it a valuable tool in the treatment of infections caused by gram-positive and gram-negative bacteria that are resistant to other antibiotics .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on gene expression. The bactericidal activity of this compound results from the inhibition of cell wall synthesis via its affinity for penicillin-binding proteins (PBPs) . It is stable in the presence of a variety of beta-lactamases, including penicillinases and some cephalosporinases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is predominantly eliminated by the kidneys as unchanged drug and has a renal clearance of 4.1–5.6 L/h after multiple doses; its elimination half-life is 1.5 hours . This information is crucial for understanding the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a postnatal development study in rats, Cefditoren pivoxil produced no adverse effects on postnatal survival, physical and behavioral development, learning abilities, and reproductive capability at sexual maturity when tested at doses of up to 750 mg/kg/day, the highest dose tested .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a prodrug which is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active Cefditoren . This process results in the formation of pivalate .
Transport and Distribution
This compound is transported and distributed within cells and tissues. After oral administration, it is hydrolyzed by esterases during absorption, and the drug is distributed in the circulating blood as active Cefditoren .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are primarily related to its mechanism of action. As a cephalosporin antibiotic, it acts on the bacterial cell wall, which is located outside the bacterial cell membrane . Therefore, its primary site of action is extracellular.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cefditoren sodium salt is synthesized through a series of chemical reactions involving the formation of the β-lactam ring, which is crucial for its antibacterial activity . The synthesis typically involves the following steps:
Formation of the β-lactam ring: This is achieved through the cyclization of a suitable precursor.
Introduction of the aminothiazole group: This group enhances the activity against Gram-negative organisms.
Addition of the methylthiazole group: This group enhances the activity against Gram-positive organisms.
Incorporation of the methoxyimino group: This group provides stability against β-lactamases.
Formation of the pivoxil ester group: This group enhances oral bioavailability.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Fermentation: Production of the precursor molecules through microbial fermentation.
Chemical synthesis: Stepwise chemical reactions to form the final compound.
Purification: Techniques such as crystallization and chromatography to purify the compound.
Formulation: Conversion of the pure compound into a suitable dosage form, such as tablets or capsules.
Chemical Reactions Analysis
Types of Reactions
Cefditoren sodium salt undergoes various chemical reactions, including:
Hydrolysis: The pivoxil ester group is hydrolyzed to release the active cefditoren.
Oxidation and Reduction: These reactions can modify the functional groups, affecting the compound’s stability and activity.
Substitution: Reactions involving the replacement of functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Acids and Bases: For hydrolysis and neutralization reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Solvents: Such as water, methanol, and acetonitrile for dissolution and reaction medium.
Major Products Formed
The major products formed from these reactions include:
Active Cefditoren: Formed from the hydrolysis of the pivoxil ester group.
Degradation Products: Formed from oxidation and reduction reactions, which may affect the compound’s efficacy.
Scientific Research Applications
Cefditoren sodium salt has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying β-lactam antibiotics and their reactions.
Biology: Investigated for its effects on bacterial cell wall synthesis and resistance mechanisms.
Medicine: Used in clinical trials to evaluate its efficacy against various bacterial infections.
Industry: Employed in the development of new antibiotic formulations and drug delivery systems
Comparison with Similar Compounds
Cefditoren sodium salt is compared with other third-generation cephalosporins, such as:
Ceftriaxone: Known for its long half-life and effectiveness against a wide range of bacteria.
Cefotaxime: Effective against Gram-negative bacteria and used in severe infections.
Ceftazidime: Notable for its activity against Pseudomonas aeruginosa.
Uniqueness
This compound is unique due to its balanced antimicrobial spectrum, high oral bioavailability, and stability against β-lactamases. It is particularly effective against respiratory pathogens, making it a valuable option for treating community-acquired infections .
Properties
CAS No. |
104146-53-4 |
---|---|
Molecular Formula |
C19H18N6NaO5S3+ |
Molecular Weight |
529.6 g/mol |
IUPAC Name |
sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H18N6O5S3.Na/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10;/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29);/q;+1/b4-3+,24-12+;/t13-,17-;/m1./s1 |
InChI Key |
VFUMWBZIKOREOO-ZSCWKNKWSA-N |
Isomeric SMILES |
CC1=C(SC=N1)/C=C/C2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N/OC)/C4=CSC(=N4)N)SC2)C(=O)O.[Na+] |
SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O.[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
cefditoren cefditoren, sodium salt, (6R-(3(Z),6alpha,7beta(Z)))-isomer ME 1206 ME-1206 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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